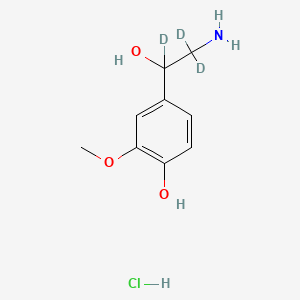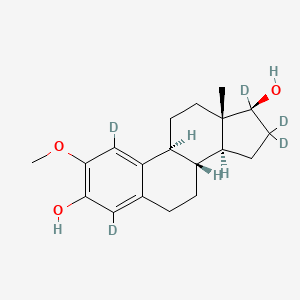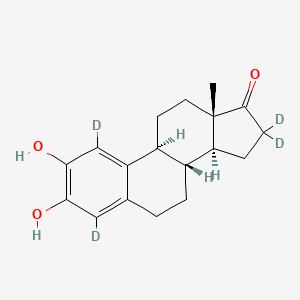
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8
Vue d'ensemble
Description
“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is an isotopically labeled compound . It is also known as “1-Benzoylpiperazine” and has a molecular weight of 198.29 . It is used in research and can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of “this compound” is C4D8H2N2·2HCl . The isotopic enrichment is 98 atom % D .Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of over 300 °C . It has a mass shift of M+8 .Applications De Recherche Scientifique
Design and Synthesis of Novel Chiral Piperazines
Chiral piperazines, synthesized from N-(Benzoyl)piperazine derivatives, play a crucial role in asymmetric synthesis, which is fundamental for the development of drugs with high specificity and reduced side effects. For instance, novel alicyclic chiral C2-symmetric piperazines have been designed from L-proline, demonstrating applications in asymmetric acylation of σ-symmetric 1,2-diols, leading to optically active monobenzoates with high enantioselectivity (Nakamura et al., 2006).
Inhibitors of Butyrylcholinesterase
Benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity. These compounds, derived from N-(Benzoyl)piperazine, have shown considerable inhibitory activity against butyrylcholinesterase enzyme, suggesting potential therapeutic applications in treating diseases associated with cholinesterase imbalance (Abbasi et al., 2020).
Antioxidant and Cytotoxic Agents
Piperazine derivatives have been formulated to exhibit significant antioxidant activity, as well as cytotoxic potential against various cancer cell lines. A series of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, derived from N-(Benzoyl)piperazine, showcased excellent free radical scavenging efficacies, indicating their promise as antioxidant and cytotoxic agents (Mistry et al., 2016).
Antimicrobial and Anti-inflammatory Activity
Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized, characterized, and evaluated for antimicrobial and antioxidant activities. These compounds, leveraging the chemical scaffold of N-(Benzoyl)piperazine, exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some derivatives demonstrated moderate antioxidant activity, highlighting their potential as antimicrobial and anti-inflammatory agents (Mallesha & Mohana, 2011).
Therapeutic Tools in Central Pharmacological Activity
Piperazine derivatives, including those derived from N-(Benzoyl)piperazine, have been explored as therapeutic tools for their central pharmacological activity. These compounds are researched for their potential applications as antipsychotic, antidepressant, and anxiolytic drugs, focusing on the activation of the monoamine pathway (Brito et al., 2018).
Propriétés
IUPAC Name |
(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-YQCSIQCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







